4-Octylaniline

Description

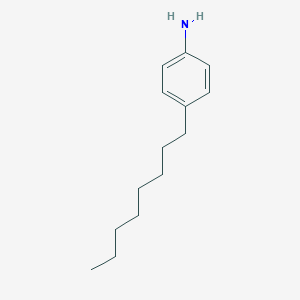

Structure

3D Structure

Properties

IUPAC Name |

4-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKQJTBYQZITLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022266 | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16245-79-7 | |

| Record name | 4-Octylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Octylaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Octylaniline

Foreword

Prepared for researchers, chemists, and drug development professionals, this guide offers a comprehensive exploration of this compound (CAS No. 16245-79-7). As a substituted aniline, this compound possesses a unique combination of properties conferred by its aromatic amino group and the long, lipophilic octyl chain. This duality makes it a valuable intermediate in various synthetic applications, from materials science to the synthesis of complex organic molecules. This document moves beyond a simple recitation of data, aiming to provide a Senior Application Scientist's perspective on the causality behind its chemical behavior, its synthesis, and its practical handling.

Molecular Identity and Physicochemical Profile

This compound is an organic compound characterized by an octyl group substituted at the para-position of an aniline ring.[1][2] This structure dictates its physical and chemical properties, blending the reactivity of an aromatic amine with the solubility characteristics of a long-chain alkane.

Structure and Identifiers

The fundamental structure is key to understanding its reactivity and interactions. The electron-donating amino group activates the aromatic ring, while the bulky, non-polar octyl chain influences its physical state, solubility, and steric hindrance in reactions.

Caption: Molecular Structure of this compound.

Physicochemical Data

The physical properties of this compound are summarized below. Its high boiling point is consistent with its molecular weight, and its insolubility in water is expected due to the large hydrophobic octyl group.[3][4] It is, however, soluble in common organic solvents like ethanol and acetone.[3]

| Property | Value | Source(s) |

| CAS Number | 16245-79-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₃N | [1][2][4] |

| Molecular Weight | 205.34 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow or orange liquid; may be a powder or lump | [3][6][7] |

| Melting Point | 17 °C | [4][6][7] |

| Boiling Point | ~300-311 °C (at 760 mmHg); 175 °C (at 13 mmHg) | [3][4][6][7] |

| Density | 0.898 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.516 | [4][7] |

| Water Solubility | Insoluble | [3][4][7] |

| pKa | 4.96 ± 0.10 (Predicted) | [3][4] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [3][4][7] |

Synthesis and Purification

From a practical standpoint, a reliable synthesis is paramount. While several routes to this compound exist, a common and effective laboratory-scale method involves a two-step process starting from n-octylbenzene. This method is reported to produce better yields compared to the high-temperature reaction of aniline with 1-octanol.[8]

Synthetic Workflow: Nitration-Reduction Route

The rationale for this two-step approach is its reliability and the commercial availability of the starting material. The nitration step introduces a nitro group, which is a versatile precursor to the amine. The subsequent reduction is a standard and high-yielding transformation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from n-Octylbenzene

This protocol is based on the established method of nitrating an alkylbenzene followed by reduction.[8] The choice of tin and hydrochloric acid for the reduction is a classic, robust method for converting aromatic nitro compounds to anilines.

Step 1: Nitration of n-Octylbenzene

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Addition: Slowly add n-octylbenzene to the cooled acid mixture via the dropping funnel, ensuring the temperature is maintained below 10 °C. The exothermicity of the reaction necessitates slow addition and efficient cooling to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture over crushed ice. The nitrated product, being organic, will separate. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield crude 4-nitrooctylbenzene.

Step 2: Reduction to this compound

-

Setup: In a round-bottom flask, place the crude 4-nitrooctylbenzene, granulated tin, and ethanol.

-

Addition: Heat the mixture and add concentrated hydrochloric acid portion-wise. The reaction is exothermic and will proceed vigorously.

-

Reaction: After the addition, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and make it strongly alkaline by adding a concentrated sodium hydroxide solution. This step is crucial as it deprotonates the anilinium salt and precipitates tin salts.

-

Extraction: Extract the liberated this compound with an organic solvent. Wash the combined organic layers with water and dry over a suitable drying agent.

-

Purification: The final product is purified by vacuum distillation to yield pure this compound as a colorless or pale yellow liquid.[8] Distillation is essential to remove any non-volatile impurities and unreacted starting material.[8]

Spectroscopic Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. The data presented here are based on typical values and spectral databases for this compound.[1][2]

Overview of Spectroscopic Data

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.[9][10][11][12]

| Technique | Key Observations |

| ¹H NMR | Signals in the aromatic region (typically 6.5-7.5 ppm) showing a para-substitution pattern (two doublets). Aliphatic signals for the octyl chain, including a characteristic triplet for the terminal methyl group (~0.9 ppm) and a triplet for the benzylic CH₂ group (~2.5 ppm). A broad singlet for the NH₂ protons.[2] |

| ¹³C NMR | Four signals in the aromatic region, confirming para-substitution.[13] Multiple signals in the aliphatic region corresponding to the eight carbons of the octyl chain.[2] |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (two bands in the 3300-3500 cm⁻¹ region). C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups. C=C stretching bands in the aromatic region (1500-1600 cm⁻¹).[1][2][11] |

| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z = 205. The base peak is often observed at m/z = 106, corresponding to the loss of a heptyl radical ([M-C₇H₁₅]⁺), which is a characteristic fragmentation for alkyl anilines.[1][2] |

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its two key functional domains: the aniline moiety and the octyl chain. It is primarily used as a versatile intermediate in organic synthesis.[3]

Reactivity of the Aniline Moiety

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. Given the para-position is blocked by the octyl group, substitutions (e.g., halogenation, nitration) will be directed to the ortho positions (positions 2 and 6 relative to the amino group). The amino group itself can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

Influence of the Octyl Chain

The long alkyl chain imparts significant lipophilicity to the molecule. This property is exploited in applications such as:

-

Extraction: It has been used as an extractant for recovering microgram quantities of ruthenium(IV) from halide media.

-

Material Science: Micrometer-sized droplets of this compound have been shown to exhibit self-propelled motion when containing an amphiphilic catalyst, highlighting its potential use in dynamic soft matter systems.[14]

-

Precursor for Biologically Active Molecules: Its structure makes it a suitable building block for complex molecules. For instance, it has been used in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, a signaling lipid involved in numerous physiological processes.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The information is derived from aggregated GHS data and safety data sheets.[2]

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2][4] It may be harmful if swallowed or in contact with skin.[2] A significant hazard is its high toxicity to aquatic life with long-lasting effects.[2]

-

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of vapors or mists.[15][16]

-

Use in a well-ventilated area.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Wash hands thoroughly after handling.[16]

-

Avoid release to the environment.

-

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[16] Store under an inert atmosphere and away from light.[4][7]

Conclusion

This compound is a compound of significant interest due to its bifunctional nature. Its chemical properties, governed by the interplay between the aromatic amine and the aliphatic chain, make it a valuable intermediate in diverse fields. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development. Further investigation into its applications, particularly in medicinal chemistry and materials science, is warranted.[3]

References

-

The preparation of n-octylaniline and its application in the extraction of noble metals. South African Journal of Chemistry. [Link]

-

This compound. ChemBK. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound | C14H23N | CID 85346. PubChem, National Institutes of Health. [Link]

-

4-n-Octylaniline, 25g, Each. CP Lab Safety. [Link]

-

4-Octyl-N-phenylaniline | C20H27N | CID 61335. PubChem, National Institutes of Health. [Link]

-

16245-79-7 4-n-Octylaniline. Win-Win Chemical. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. [Link]

-

4-BUTYLANILINE MSDS. Loba Chemie. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-n-オクチルアニリン | 4-n-Octylaniline | 16245-79-7 | 東京化成工業株式会社 [tcichemicals.com]

- 7. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

- 8. The preparation of n-octylaniline and its application in the extraction of noble metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. youtube.com [youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. youtube.com [youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Octylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylaniline, a substituted aniline with an eight-carbon alkyl chain, is a compound of significant interest in various fields, including materials science and pharmaceutical development. Its amphiphilic nature, arising from the hydrophilic aniline head and the hydrophobic octyl tail, imparts unique properties that are exploited in applications such as an extractant for metal ions and a precursor in the synthesis of specialized organic molecules.[1] A thorough understanding of its physical properties is paramount for its effective application and for predicting its behavior in different chemical environments. This guide provides a detailed overview of the core physical characteristics of this compound, supported by experimental methodologies and theoretical considerations.

Molecular and Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 4-n-Octylaniline, p-Octylaniline, 4-Octylbenzenamine[2]

-

CAS Number: 16245-79-7

-

Molecular Formula: C₁₄H₂₃N[3]

-

Chemical Structure:

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its fundamental physical properties. These properties are crucial for handling, storage, and application of the compound.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow or orange liquid/powder to lump[1][2] | Ambient Temperature |

| Melting Point | 17 °C[1][3] | - |

| Boiling Point | 175 °C[1][3][5] | at 13 mmHg |

| Density | 0.898 g/mL[1][3] | at 25 °C |

| Refractive Index | n20/D 1.516[1][3] | at 20 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone.[1][2][3] | - |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the standard experimental protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[6] Impurities typically cause a depression and broadening of the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of powdered this compound is introduced into a capillary tube, which is then sealed at one end.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or an automated instrument.

-

Heating: The apparatus is heated slowly and steadily.[7]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6] For a pure compound like this compound, this range is expected to be narrow.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of this compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As this compound has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition. The reported boiling point of 175 °C is at a reduced pressure of 13 mmHg.[1][3][5]

Experimental Protocol (Distillation Method):

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. A vacuum source is connected to the apparatus.

-

Sample Introduction: A small volume of this compound is placed in the distillation flask along with boiling chips.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 13 mmHg) using a vacuum pump.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Diagram of Boiling Point Determination Workflow (Reduced Pressure)

Caption: Workflow for determining the boiling point of this compound under reduced pressure.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.[8] For a liquid like this compound, density can be readily determined using a pycnometer or a graduated cylinder and a balance.

Experimental Protocol (Graduated Cylinder and Balance):

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[9]

-

Volume of Sample: A known volume of this compound is carefully transferred into the graduated cylinder.

-

Mass of Cylinder and Sample: The total mass of the graduated cylinder containing the this compound is measured.[9]

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the total mass. The density is then calculated by dividing the mass of the sample by its volume.[10]

Sources

- 1. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 16245-79-7 [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. acs.org [acs.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Monograph: Thermophysical Profile & Handling of 4-Octylaniline

[1]

Part 1: Executive Technical Summary[1]

4-Octylaniline (p-n-octylaniline) represents a critical intermediate in the synthesis of metallomesogens, liquid crystals, and surface-active agents.[1] Its utility in drug development stems from its amphiphilic nature, allowing it to serve as a lipophilic building block that modifies the bioavailability of pharmacophores.[1][2]

Understanding its phase transitions—specifically its proximity to ambient temperature for melting and its high boiling point—is non-negotiable for reproducible experimental design.[1][2] This molecule exists on the cusp of phase stability at room temperature, behaving as a viscous liquid that can crystallize unexpectedly during storage or transport.[1][2]

Core Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 16245-79-7 |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Physical State (25°C) | Viscous Liquid (Colorless to pale yellow; darkens on oxidation) |

Part 2: Thermophysical Data Analysis

The handling of this compound is dictated by two primary physical constants: a near-ambient melting point and a high boiling point that necessitates vacuum manipulation to prevent thermal decomposition.[1][2]

Melting Point (MP)[1]

-

Experimental Value: 17°C - 19°C (Lit.)

-

Operational Implication:

-

At standard laboratory temperatures (20–25°C), the material is a liquid.[1][2][3]

-

Cold Storage Risk: If stored in a refrigerator (4°C), the material will crystallize.[1][2] Attempting to pipette or dispense the solid directly can lead to mass transfer errors.[1][2]

-

Thawing Protocol: Gentle warming to 25°C is required to return it to a homogeneous liquid phase before aliquoting.[1][2]

-

Boiling Point (BP)[1]

-

Atmospheric Pressure (760 mmHg): ~300°C (Extrapolated; decomposition likely before boiling).[1][2]

-

Operational Implication:

Comparative Phase Data Table

The following table contrasts this compound with its homologs to illustrate the "Odd-Even" and chain-length effects on phase transitions.

| Compound | Alkyl Chain | Melting Point (°C) | Boiling Point (Reduced Pressure) |

| 4-Butylaniline | C4 | -14°C | 112°C @ 10 mmHg |

| This compound | C8 | 17°C | 175°C @ 13 mmHg |

| 4-Dodecylaniline | C12 | 35-39°C | 220°C @ 15 mmHg |

Note: As the alkyl chain lengthens, Van der Waals interactions increase, raising the melting point from sub-zero (butyl) to solid-at-RT (dodecyl).[1] Octyl sits in the transitional zone.[1][2]

Part 3: Experimental Determination & Validation

To ensure data integrity in your specific lot, you must validate these properties. Relying solely on the label is insufficient for high-precision synthesis.[1][2]

Differential Scanning Calorimetry (DSC) for MP Validation

Objective: Confirm purity and precise melting onset. Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of this compound in an aluminum pan.

-

Cooling: Cool to -20°C at 5°C/min to ensure full crystallization.

-

Heating: Ramp from -20°C to 50°C at 2°C/min.

-

Analysis: The endothermic peak onset corresponds to the melting point.[1][2] A sharp peak indicates high purity; a broad peak suggests solvent contamination or oxidation.[1][2]

Refractive Index as a Purity Proxy

Because MP is difficult to measure visually for a liquid near RT, Refractive Index (RI) is a faster validation tool.[1][2]

Part 4: Purification Protocol (Vacuum Distillation)

The most common failure mode in using this compound is the presence of oxidation products (brown color).[1][2] The following protocol restores the material to a clear, colorless liquid.

Safety Prerequisite: Perform in a fume hood. This compound is toxic to aquatic life and a skin irritant.[1][2][7]

Step-by-Step Workflow

-

Setup: Assemble a short-path distillation apparatus. Use a Vigreux column if high purity separation from homologs is needed, but a simple short-path is usually sufficient for removing oxidation products.[1][2]

-

Vacuum Application: Connect a high-vacuum pump capable of reaching <5 mmHg. Insert a manometer.[1][2]

-

Heating:

-

Process:

-

Storage: Backfill with Argon or Nitrogen .[1][2] Store in an amber vial at 4°C.

Diagram 1: Vacuum Distillation Logic Flow

Caption: Logic flow for the purification of this compound via reduced pressure distillation to remove oxidation impurities.

Part 5: Structure-Property Relationships[1][2]

Understanding why this compound behaves this way allows for better prediction of its behavior in formulations.[1][2] The octyl chain introduces significant hydrophobicity and disrupts the crystal packing efficiency compared to shorter aniline homologs.[1][2]

Diagram 2: Molecular Phase Drivers[1]

Caption: Mechanistic drivers of this compound's physical properties, linking molecular structure to macroscopic phase behavior.

Part 6: References

-

Sigma-Aldrich. (2025).[1][2] this compound Product Specification & Safety Data Sheet. Merck KGaA.[1][2]

-

PubChem. (2025).[1][2][8] this compound Compound Summary (CID 85346).[1][2][9] National Center for Biotechnology Information.[1][2]

-

ChemicalBook. (2025).[1][2] this compound Physical Properties and CAS Data.

-

Toyota, T., et al. (2009).[1][2] "Self-Propelled Oil Droplets Consuming 'Fuel' Surfactant".[1][2] Journal of the American Chemical Society, 131(14), 5012-5013.[1][2] (Demonstrates application of this compound phase behavior in active matter).

Sources

- 1. This compound | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Octylaniline | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

- 6. This compound 99 16245-79-7 [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

Commercial Sources of 4-Octylaniline: A Technical Procurement & Validation Guide

This technical guide provides a rigorous analysis of commercial sources for 4-Octylaniline (CAS 16245-79-7) , tailored for application scientists and drug development professionals.[1][2][3]

Executive Summary: The Supply Landscape

This compound (4-n-Octylaniline) is a critical intermediate used in the synthesis of sphingosine-1-phosphate analogs, liquid crystal formulations, and noble metal extraction ligands.[1][2][3] Unlike commodity anilines, this compound occupies a "specialty tier" in the supply chain.[1][2][3]

For researchers, the primary challenge is not availability, but isomeric purity .[3] Industrial synthesis routes often yield mixtures of para- and ortho- isomers, alongside branched alkyl variants.[1][2][3] This guide categorizes sources by utility and defines a self-validating quality control (QC) protocol to ensure experimental integrity.

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| CAS Registry | 16245-79-7 | Distinguishes n-octyl from tert-octyl or branched isomers.[1][2][3] |

| Purity | >98.0% (GC) | Essential to prevent regio-isomeric side reactions in drug synthesis.[1][2][3] |

| Appearance | Clear to pale yellow liquid | Darkening indicates oxidation (azo/azoxy formation).[3] |

| Water Content | <0.5% | Critical for moisture-sensitive coupling reactions (e.g., isocyanate formation).[1][2][3] |

Chemical Profile & Isomeric Vigilance

Warning: The term "Octylaniline" is often used loosely in industrial catalogs.[3] You must verify the linear nature of the alkyl chain.

-

Common Imposter: 4-(1,1,3,3-tetramethylbutyl)aniline (often called "4-tert-octylaniline").[1][2][3]

-

Impact: The branched isomer has significantly different steric hindrance and solubility profiles, which will alter binding affinities in biological assays or packing modes in liquid crystals.[3]

Synthesis-Derived Impurity Logic

Understanding the commercial synthesis route allows you to predict impurities that a Certificate of Analysis (CoA) might omit.[1][2][3]

Route A: Nitration of Octylbenzene (High Purity)

-

Process: n-Octylbenzene

Nitration -

Impurities: Trace ortho-octylaniline (<1%); unreacted octylbenzene.[1][2][3]

-

Verdict: Preferred for pharmaceutical applications.[1][2][3]

Route B: Friedel-Crafts Alkylation (Industrial Grade) [1][2][3]

-

Process: Aniline + 1-Octanol/1-Octene (Lewis Acid Catalyst).[1][2][3]

-

Impurities: Higher levels of ortho-isomer (up to 5-10% if unregulated); poly-alkylated species (2,4-dioctylaniline).[1][2][3]

-

Verdict: Suitable for bulk extraction ligands; requires distillation for synthesis.[1][2][3]

Figure 1: Comparison of synthesis routes.[1][2][3] Route A (Nitration) typically yields higher regio-selectivity compared to Route B (Direct Alkylation).[1][2][3]

Commercial Sourcing Strategy

Procurement should be dictated by the phase of development.[3]

Tier 1: Catalog Suppliers (Discovery/Pre-Clinical)

Use for: Analytical standards, biological assays, gram-scale synthesis.[1][3]

-

Sigma-Aldrich (Merck): Catalog #233528.[1][2][3] High reliability for isomeric purity.

-

TCI America: Catalog #O0186.[2][3][4][5] Good balance of cost and purity (>98%).[3]

-

Alfa Aesar (Thermo Fisher): Often repackages from primary synthesizers; verify lot-specific CoA.[1][2][3]

Tier 2: Bulk & Custom Synthesis (Pilot/Manufacturing)

Use for: Kg-scale extraction, pilot plant runs.[1][2][3]

-

Strategy: When moving to >1kg, catalog prices ($70/g) become prohibitive.[3]

-

Sourcing: Contact specialty aniline manufacturers in India or China (e.g., Win-Win Chemical, Synscale).[1][2][3]

-

Mandatory Check: Request a "Type Sample" before bulk purchase. Run the Analytical Verification Protocol (Section 4) on this sample to ensure it is not Route B material disguised as Route A.

Analytical Verification Protocol (Self-Validating)

Do not rely solely on the supplier's CoA for critical applications. The following protocol validates identity and purity.

Method: Gas Chromatography (GC-FID/MS)

This method separates the para isomer from the ortho isomer and unreacted aniline.[1][2][3]

Instrument Parameters:

-

Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1][2][3]

-

Inlet: 250°C, Split ratio 50:1.

-

Oven Program:

-

Hold 100°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Detector: FID at 300°C (or MS scan 40-500 m/z).

Interpretation:

-

Retention Time (RT): this compound will elute later than Aniline and Octylbenzene.[1][2][3]

-

Isomer Check: Look for a small peak immediately preceding the main peak.[3] This is likely the ortho-isomer (2-octylaniline).[1][2][3]

Rapid Identity Check (NMR)[2][3]

-

1H NMR (CDCl3):

-

Aromatic Region: Two doublets (AA'BB' system) at

~7.0 (2H) and -

Aliphatic Region: Triplet at

~0.9 (terminal methyl), broad multiplet -

Note: If the aromatic region shows complex splitting rather than clean doublets, significant ortho impurity is present.[3]

-

Handling & Storage (Stability)

Anilines are prone to oxidation, turning from colorless to dark brown/red.[3]

-

Storage: Store at room temperature or 4°C, strictly under Argon or Nitrogen .

-

Rescue: If the liquid has darkened significantly, it can be purified via vacuum distillation (bp 175°C / 13 mmHg).[3]

Figure 2: Procurement Decision Tree. Bulk sourcing requires mandatory internal validation due to higher risk of isomeric impurities.[1]

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 85346, this compound. Retrieved from [Link][2][3]

-

Lokhande, T. N., et al. (2000).[2][3] Extraction of ruthenium(IV) from hydrochloric acid medium with N-octylaniline. Indian Journal of Chemistry. (Cited for application context).

Sources

An In-Depth Technical Guide to 4-Octylaniline: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-octylaniline, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical and physical properties of this compound, details its synthesis and purification, and explores its utility as a building block for pharmacologically active molecules.

Introduction: The Versatility of the Aniline Scaffold

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an alkyl chain, such as the octyl group in this compound, imparts specific physicochemical properties that can be leveraged to modulate the biological activity and pharmacokinetic profile of a molecule. The lipophilic nature of the octyl group, for instance, can enhance membrane permeability, a critical factor in drug design. This guide will focus specifically on the para-substituted isomer, this compound, and its role as a valuable intermediate in the synthesis of complex organic molecules.

Nomenclature and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive understanding of this nomenclature is essential for accurate literature searches and material procurement.

| Systematic & Common Names | CAS Registry Number | Other Identifiers |

| This compound | 16245-79-7 | Benzenamine, 4-octyl- |

| 4-n-Octylaniline | p-Octylaniline | |

| 4-Octylphenylamine | 4-Octylbenzenamine | |

| p-n-Octylaniline | EINECS 240-358-7 | |

| Aniline, p-octyl- | UNII-O9FN212WZZ |

A comprehensive list of synonyms is available through public chemical databases such as PubChem.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃N | [2] |

| Molecular Weight | 205.34 g/mol | [2] |

| Appearance | Colorless to pale yellow or orange liquid/powder | , |

| Melting Point | 17 °C | [3] |

| Boiling Point | 175 °C at 13 mmHg | [3] |

| Density | 0.898 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.516 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | |

| pKa | 4.96 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the octyl chain. The aromatic protons typically appear as two doublets in the aromatic region, indicative of a 1,4-disubstituted benzene ring. The protons of the octyl chain will present as a series of multiplets, with the terminal methyl group appearing as a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the eight carbons of the octyl chain and the six carbons of the aromatic ring. The number of signals in the aromatic region will confirm the para-substitution pattern.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 205.34). Fragmentation patterns will be consistent with the loss of alkyl fragments from the octyl chain and cleavage of the aniline ring.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and efficient method involves the acylation of aniline followed by a Friedel-Crafts acylation and subsequent reduction.

Caption: A general synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This protocol outlines a representative procedure for the synthesis of this compound. Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Protection of the Amino Group (Acetylation of Aniline)

-

To a stirred solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product, acetanilide.

-

Filter the solid, wash with cold water, and dry to obtain acetanilide.

Step 2: Friedel-Crafts Acylation

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Add octanoyl chloride (1.1 eq) dropwise to the suspension.

-

To this mixture, add a solution of acetanilide (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-octanoylacetanilide.

Step 3: Hydrolysis of the Amide

-

Reflux the crude 4-octanoylacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-octanoylaniline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-octanoylaniline.

Step 4: Reduction of the Ketone (Wolff-Kishner Reduction)

-

To a solution of 4-octanoylaniline (1.0 eq) in diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Continue heating to distill off water and excess hydrazine.

-

Maintain the reaction at a higher temperature (e.g., 190-200 °C) for another 3-4 hours.

-

Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ether or DCM).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

Purification

The crude this compound is typically purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its lipophilic octyl chain can be strategically employed to enhance the potency and pharmacokinetic properties of drug candidates.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

A notable application of this compound is in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate (S1P).[4][5] S1P receptors (S1P₁₋₅) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[6] As such, modulators of S1P receptors are attractive targets for the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.[6]

The synthesis of these S1P receptor agonists often involves the coupling of this compound with a suitably functionalized benzimidazole core. The long alkyl chain of this compound mimics the hydrophobic tail of the natural ligand, sphingosine-1-phosphate, contributing to its binding affinity and receptor subtype selectivity.

Caption: Simplified S1P receptor signaling pathway.

Role in the Synthesis of Other Bioactive Molecules

The aniline moiety of this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds. For example, the amino group can be readily acylated, alkylated, or used in coupling reactions such as the Buchwald-Hartwig amination to construct more complex molecules.

Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. The position of the octyl group influences the regioselectivity of these reactions, directing incoming electrophiles to the ortho positions relative to the amino group.

The broader class of anilino-based compounds, such as anilinoquinazolines and anilinopyrimidines, are well-established as potent enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anti-cancer drugs.[1][7] The incorporation of a this compound moiety into these scaffolds could be explored to modulate their activity and pharmacokinetic properties.

Experimental Protocols: Representative Reactions

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds and is widely used in drug discovery.[8] While this compound itself is not a direct participant in the Suzuki coupling, it can be readily converted to a derivative, such as 4-bromo- or 4-iodo-octylaniline, which can then be used as a coupling partner.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-iodo-octylaniline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2] It is also very toxic to aquatic life.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive aniline moiety and a lipophilic octyl chain allows for the synthesis of a wide range of complex molecules with tunable physicochemical and biological properties. As the demand for novel therapeutics continues to grow, the strategic use of well-characterized building blocks like this compound will remain a cornerstone of modern medicinal chemistry.

References

-

Im, D. S. (2013). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Archives of Pharmacal Research, 36(6), 633–647. Available from: [Link]

-

Organic Syntheses. p-IODOANILINE. Available from: [Link]

-

Brown, S. J., et al. (2012). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

-

Bielawska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85346, this compound. Available from: [Link]

-

Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652–1664. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

Kim, H., et al. (2013). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 23(15), 4398–4402. Available from: [Link]

-

Billimoria, A. D., et al. (1995). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines. Liquid Crystals, 18(4), 565–570. Available from: [Link]

-

Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry, 138, 1034–1044. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Lee, J., et al. (2020). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. Molecules, 25(11), 2649. Available from: [Link]

-

Royal Society of Chemistry. CHAPTER 14: S1P Receptor Agonists. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

Zhang, Y., et al. (2019). Design and synthesis of selective sphingosine-1-phosphate receptor 1 agonists with increased phosphorylation rates. Bioorganic & Medicinal Chemistry, 27(22), 115104. Available from: [Link]

-

SCI. Synthesis of Bioactive Molecules IV review. Available from: [Link]

-

Hla, T. (2008). The Enigma of Sphingosine 1-Phosphate Synthesis. Circulation Research, 102(6), 628–630. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

-

Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Archives of Pharmacal Research, 40(1), 1–17. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. S1P₁ receptor. Available from: [Link]

-

SVR. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]

-

The Suzuki Reaction. (2014). Available from: [Link]

-

CP Lab Safety. 4-n-Octylaniline, 25g, Each. Available from: [Link]

-

International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. Available from: [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

-

Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 283, 118118. Available from: [Link]

- Demers, F. X., & Fink, T. R. (1960). U.S. Patent No. 2,938,054. Washington, DC: U.S. Patent and Trademark Office.

-

Al-Amiery, A. A., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Molecular Structure, 1319, 138686. Available from: [Link]

-

Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. Available from: [Link]

-

Chain, W. J., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(17), 10487–10495. Available from: [Link]

-

Bush, K. (1987). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Enzyme Inhibition, 2(1), 1–10. Available from: [Link]

-

Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 18(11), 1269–1280. Available from: [Link]

Sources

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound 99 16245-79-7 [sigmaaldrich.com]

- 5. This compound 99 16245-79-7 [sigmaaldrich.com]

- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

Methodological & Application

Application Note: Strategic Utilization of 4-Octylaniline in Advanced Organic Synthesis

Abstract

4-Octylaniline (CAS: 16245-77-5) is a bifunctional building block characterized by a polar amine "head" and a lipophilic C8-alkyl "tail."[1] Unlike simple aniline, this amphiphilic architecture allows it to serve as a critical mesogenic core in liquid crystal engineering, a hydrophobic capping ligand in nanotechnology, and a soluble monomer in conducting polymer synthesis. This guide provides validated protocols for these three distinct applications, emphasizing the mechanistic causality behind reaction parameters to ensure reproducibility.

Part 1: Molecular Architecture & Reactivity

The utility of this compound stems from the competition between its nucleophilic amine and its steric, hydrophobic tail.

| Feature | Chemical Basis | Application Relevance |

| Nucleophilicity | Nitrogen lone pair ( | Facilitates Schiff base formation and metal surface coordination. |

| Lipophilicity | Octyl chain ( | Induces solubility in organic solvents (toluene, CHCl |

| Para-Substitution | 1,4-disposition | Ensures linearity required for liquid crystalline (mesogenic) behavior. |

Part 2: Protocol A - Synthesis of Liquid Crystal Mesogens (Schiff Bases)

Objective: Synthesis of N-(4-alkoxybenzylidene)-4-octylaniline. Context: Schiff bases (imines) derived from this compound are classic mesogens.[1] The octyl chain acts as a flexible spacer that lowers melting points and stabilizes liquid crystalline phases (nematic/smectic) via van der Waals interactions.[1]

Materials

-

Reagent A: this compound (1.0 eq)

-

Reagent B: 4-Hexyloxybenzaldehyde (1.0 eq) (Representative aldehyde)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Experimental Workflow

-

Stoichiometric Mixing: Dissolve 10 mmol of 4-Hexyloxybenzaldehyde in 20 mL of absolute EtOH in a round-bottom flask.

-

Activation: Add 2 drops of glacial acetic acid.

-

Addition: Add 10 mmol of this compound slowly with stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Use TLC (Hexane/Ethyl Acetate 8:2).[1] The disappearance of the aldehyde spot indicates completion.

-

-

Crystallization: Cool the solution slowly to room temperature, then to 0°C. The Schiff base product is less soluble in cold ethanol than the starting materials and will precipitate.

-

Purification: Filter the precipitate and recrystallize from hot ethanol to remove trace amine.

Reaction Pathway Diagram[2]

Figure 1: Acid-catalyzed condensation mechanism for Schiff base formation.

Part 3: Protocol B - Surface Engineering of Gold Nanoparticles (AuNPs)

Objective: Synthesis of Organosoluble AuNPs capped with this compound. Context: Standard citrate-capped AuNPs are water-soluble.[1] To integrate AuNPs into hydrophobic polymers or organic electronics, the surface must be modified. This compound serves as a robust ligand where the amine binds to Au, and the octyl tail interacts with the organic solvent.

Materials

-

Gold Precursor: HAuCl

(aq)[5][6] -

Phase Transfer Agent: Tetraoctylammonium bromide (TOAB) in Toluene

-

Reducing Agent: Sodium Borohydride (NaBH

)[7] -

Capping Ligand: this compound[1]

Experimental Workflow (Brust-Schiffrin Adaptation)

-

Phase Transfer: Mix 30 mL of aqueous HAuCl

(30 mM) with 80 mL of TOAB in toluene (50 mM). Stir vigorously until the aqueous layer becomes clear and the toluene layer becomes deep orange.-

Why: The AuCl

ions are transferred from water to toluene by the quaternary ammonium cation.

-

-

Ligand Addition: Add this compound (molar ratio 1:1 vs Au) to the toluene phase. Stir for 10 minutes.

-

Reduction: Slowly add aqueous NaBH

(0.4 M) dropwise while stirring vigorously.-

Observation: Color changes from orange to dark ruby red/black, indicating reduction of Au(III) to Au(0) clusters.

-

-

Stabilization: Continue stirring for 3 hours. The this compound molecules self-assemble on the growing Au nuclei.[1]

-

Purification: Separate the organic phase. Evaporate toluene to 10 mL. Precipitate nanoparticles by adding excess ethanol (this compound is soluble in ethanol; AuNPs are not).[1] Centrifuge and redisperse in toluene.

Nanoparticle Stabilization Diagram

Figure 2: Steric stabilization of Gold Nanoparticles by this compound in organic media.

Part 4: Protocol C - Soluble Conducting Polymers (Poly-4-Octylaniline)[1]

Objective: Chemical Oxidative Polymerization of this compound.

Context: Unsubstituted Polyaniline (PANI) is notoriously insoluble, making processing difficult.[1] Polymerizing this compound yields a polymer soluble in common organic solvents (CHCl

Materials

-

Oxidant: Ammonium Persulfate (APS)[10]

-

Acid Dopant: 1M HCl

-

Solvent System: Chloroform/Water (Biphasic)

Experimental Workflow

-

Biphasic Setup: Dissolve this compound (0.1 mol) in 50 mL Chloroform. In a separate beaker, prepare 1M HCl (aqueous).

-

Emulsification: Mix the organic and aqueous phases. The monomer stays in the chloroform; the acid is in the water.

-

Critical Step: Add the oxidant (APS) dissolved in 1M HCl to the mixture dropwise.

-

-

Interfacial Polymerization: Stir vigorously at 0–5°C for 12 hours. The polymerization occurs at the interface where the monomer meets the oxidant.[4]

-

Why 0°C? Low temperature prevents secondary reactions and ensures high molecular weight linear chains (Head-to-Tail coupling).[1]

-

-

Work-up: The organic layer will turn dark green (Emeraldine Salt form).[1] Separate the organic layer.[1]

-

Dedoping (Optional): Wash with dilute Ammonium Hydroxide to obtain the blue Emeraldine Base (soluble in THF).[1]

Part 5: Handling & Safety (SDS Summary)

This compound poses specific hazards that differ from short-chain anilines due to its skin permeability and environmental persistence.[1]

| Hazard Class | GHS Code | Precautionary Measure |

| Acute Toxicity | H302, H312 | Harmful if swallowed or in contact with skin.[1][11] Use nitrile gloves (double gloving recommended).[1] |

| Skin/Eye Irritation | H314, H318 | Causes severe skin burns and eye damage.[1] Work in a fume hood. |

| Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][11] Do not dispose down the drain. Collect in halogenated organic waste.[1] |

References

-

Liquid Crystal Synthesis: Ha, S. T., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains."[1] Chinese Chemical Letters, 2009.[1]

-

Gold Nanoparticle Synthesis: Turkevich, J., et al. "Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis."[1] MDPI, 2023.[1]

-

Conducting Polymers: Stejskal, J., & Sapurina, I. "Polyaniline: Thin Films and Colloidal Dispersions."[1][3] Pure and Applied Chemistry, 2005.[1]

-

Chemical Safety: PubChem Compound Summary for CID 85346, this compound.[1] National Center for Biotechnology Information.[1]

Sources

- 1. N-Octylaniline | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System [scirp.org]

- 5. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [cora.ucc.ie]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. 4-octyl-N-(4-octylphenyl)-N-phenylaniline | C34H47N | CID 174922640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Octadecylaniline | C24H43N | CID 3563365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Octylaniline as a building block for liquid crystals

Application Note: 4-Octylaniline as a Mesogenic Building Block

Executive Summary

This guide details the utilization of This compound (CAS: 16245-79-7) as a primary scaffold for synthesizing thermotropic liquid crystals (LCs). The 4-octyl chain provides the critical flexible tail required for anisotropic self-assembly, while the aniline moiety serves as a reactive headgroup for generating rigid mesogenic cores. This document provides validated protocols for synthesizing Schiff base and Azo-based liquid crystals, complete with characterization benchmarks and troubleshooting matrices.

Part 1: The Chemical Basis of Mesogenicity

Liquid crystallinity arises from a delicate balance between rigid molecular ordering (core) and flexible fluidity (tail). This compound is an ideal starting material because it pre-installs the hydrophobic tail (

-

The Tail (Octyl Group): The 8-carbon chain stabilizes Smectic (layered) and Nematic (directional) phases by promoting van der Waals interdigitation between molecules.

-

The Head (Amine Group): Facilitates the construction of rigid cores via condensation (Schiff bases) or coupling (Azo dyes), creating the high aspect ratio required for mesophase formation.

Visualizing the Synthetic Pathways

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of Schiff Base Liquid Crystals

Target Molecule: N-(4-methoxybenzylidene)-4-octylaniline (Example of a basic nematogen). Mechanism: Acid-catalyzed dehydration condensation.

Materials:

-

This compound (1.0 eq)[1]

-

4-Methoxybenzaldehyde (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of this compound dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The solution may turn slightly yellow, indicating initial imine formation.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 3-4 hours.

-

Self-Validation Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The aldehyde spot (

) should disappear, replaced by a new, less polar product spot.

-

-

Crystallization: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base will crystallize out.[2][3]

-

Purification: Filter the crystals and wash with cold ethanol. Recrystallize from hot ethanol to ensure sharp phase transitions.

Characterization Benchmarks:

| Technique | Expected Signal | Interpretation |

|---|---|---|

| FTIR | Peak @ 1615-1630 cm⁻¹ | Appearance of C=N (Imine) stretch. |

| FTIR | Absence @ 1700 cm⁻¹ | Disappearance of C=O (Aldehyde) stretch. |

| H-NMR | Singlet @ 8.3-8.5 ppm | Azomethine proton (-CH=N-). |

| POM | Birefringent Texture | Schlieren texture indicates Nematic phase; Focal conic fan indicates Smectic. |

Protocol B: Synthesis of Azo-Functionalized LCs

Target Molecule: 4-((4-octylphenyl)diazenyl)phenol Application: Photo-alignment layers and optical switching.

Step-by-Step Methodology:

-

Diazotization (The Critical Step):

-

Dissolve this compound (10 mmol) in 15 mL of 6M HCl.

-

Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt.

-

Add aqueous

(11 mmol) dropwise. Stir for 20 mins. -

Self-Validation: The solution should remain clear. Turbidity or gas evolution (

) indicates decomposition.

-

-

Coupling:

-

Dissolve Phenol (10 mmol) in 20 mL of 10% NaOH (aq). Cool to 0–5°C.

-

Slowly add the diazonium salt solution to the phenol solution with vigorous stirring.

-

Observation: Immediate formation of a deep orange/red precipitate (Azo compound).

-

-

Workup:

-

Stir for 1 hour at low temperature.

-

Acidify carefully with dilute HCl to pH 6-7 to protonate the phenolic oxygen.

-

Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1).

-

Part 3: Structure-Property Relationships

The following table summarizes how modifying the aldehyde partner (in Protocol A) affects the mesophase behavior of the final this compound derivative.

Table 1: Impact of Core Structure on Phase Behavior

| Aldehyde Partner | Resulting Core Structure | Typical Phase Behavior | Applications |

| 4-Methoxybenzaldehyde | Phenyl-Imine-Phenyl | Nematic (N) only | Simple Displays |

| 4-Cyanobenzaldehyde | Phenyl-Imine-Phenyl-CN | High Stability Nematic | High Dielectric Anisotropy LCs |

| 4-Heptyloxybenzaldehyde | Phenyl-Imine-Phenyl-OR | Smectic (SmA/SmC) | Layered structures, Memory devices |

| 2-Hydroxy-4-alkoxy... | Salicylaldimine | Nematic + Metal Chelating | Precursor for Metallomesogens |

Technical Insight: The 8-carbon chain of this compound typically promotes Smectic phases when paired with long-chain aldehydes (e.g., heptyloxy) due to microphase separation between the aromatic core and the aliphatic chains. Short rigid partners (e.g., methoxy) favor Nematic phases.

Part 4: Metallomesogen Extension

Schiff bases derived from this compound and salicylaldehyde derivatives (see Table 1) can act as ligands for transition metals.

Workflow:

-

Synthesize the ligand using Protocol A (using 2-hydroxy-4-alkoxybenzaldehyde).

-

Dissolve Ligand (2 eq) in absolute ethanol.

-

Add Metal Acetate (

or -

Reflux for 2 hours. Precipitate is the metallomesogen.

-

Result: These complexes often exhibit columnar mesophases and luminescence, useful for OLED applications.

References

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. National Institutes of Health (NIH).

-

Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. National Yang Ming Chiao Tung University.

-

Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. Koya University. [4]

-

Metallomesogens: Metal complexes in liquid crystals. ResearchGate.

-

This compound Product Specifications and Properties. Sigma-Aldrich.

Sources

Synthesis of 5-Octyl-1H-benzimidazole from 4-Octylaniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-octyl-1H-benzimidazole, a valuable scaffold in medicinal chemistry, starting from 4-octylaniline. As a mono-substituted aniline, this compound cannot directly undergo classical benzimidazole synthesis, which necessitates an ortho-diamine. Therefore, this protocol details a robust and efficient multi-step synthetic pathway. The procedure involves the initial protection of the amine functionality of this compound, followed by a regioselective ortho-nitration, deprotection, reduction of the nitro group to yield the key intermediate, 4-octyl-1,2-diaminobenzene, and subsequent cyclization to form the target benzimidazole. An alternative, more streamlined one-pot reductive cyclization method from the ortho-nitroaniline intermediate is also presented. This guide offers in-depth explanations for each experimental choice, detailed step-by-step protocols, and guidance on purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The fusion of a benzene ring with an imidazole ring creates a privileged structure that is a key component in numerous pharmaceuticals. The synthesis of substituted benzimidazoles is therefore of significant interest in drug discovery and development.

This application note addresses the synthesis of a benzimidazole derivative incorporating a 4-octylphenyl moiety, starting from this compound. A direct condensation, characteristic of the Phillips-Ladenburg synthesis which typically employs an o-phenylenediamine and a carboxylic acid, is not feasible with this compound due to the absence of a second amino group in the ortho position.[2] Consequently, a multi-step synthetic approach is required to first construct the necessary 4-octyl-1,2-diaminobenzene intermediate.

We present two primary pathways for this synthesis: a traditional multi-step approach and a more efficient one-pot reductive cyclization. The multi-step pathway provides greater control over each transformation and allows for the isolation and purification of intermediates. The one-pot method offers a more streamlined and time-efficient alternative. Both methods are detailed with explanations of the underlying chemistry to provide a thorough understanding of the process.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The initial amine of this compound is first protected, typically as an acetamide, to direct the subsequent nitration to the ortho position and to prevent oxidation of the amino group. The nitration is followed by deprotection of the amine, and the resulting 2-nitro-4-octylaniline is then reduced to the crucial 4-octyl-1,2-diaminobenzene intermediate. Finally, this ortho-diamine is cyclized with a one-carbon synthon, such as formic acid, to yield the target 5-octyl-1H-benzimidazole.

Caption: Overall synthetic strategy for 5-octyl-1H-benzimidazole.

Part 1: Multi-Step Synthesis Protocol

This section details the step-by-step procedure for the synthesis of 5-octyl-1H-benzimidazole via the isolation of intermediates.

Step 1: Protection of this compound

Rationale: The amino group of this compound is a strong activating group, which can lead to over-nitration and side reactions. Protection as an acetamide moderates its reactivity and sterically directs the incoming nitro group to the ortho position.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add sodium acetate (1.2 equivalents) to the solution and stir.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-octylphenyl)acetamide.

Step 2: Ortho-Nitration of N-(4-octylphenyl)acetamide

Rationale: The acetamido group is an ortho-, para-director. Since the para position is blocked by the octyl group, nitration will predominantly occur at the ortho position. A mixture of nitric and sulfuric acid is a common and effective nitrating agent.

Materials:

-

N-(4-octylphenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

Carefully add N-(4-octylphenyl)acetamide to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

-

Stir the mixture until all the solid has dissolved.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The yellow precipitate of 2-nitro-N-(4-octylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 3: Deprotection of 2-Nitro-N-(4-octylphenyl)acetamide

Rationale: The protecting acetyl group is removed by acid or base hydrolysis to regenerate the free amino group, yielding 2-nitro-4-octylaniline.

Materials:

-

2-Nitro-N-(4-octylphenyl)acetamide

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Ethanol

-

Water

Procedure (Acid Hydrolysis):

-

Suspend 2-nitro-N-(4-octylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution.

-

The product, 2-nitro-4-octylaniline, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 4: Reduction of 2-Nitro-4-octylaniline

Rationale: The nitro group is reduced to an amino group to form the required 1,2-diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

2-Nitro-4-octylaniline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas

Procedure:

-

Dissolve 2-nitro-4-octylaniline in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-octyl-1,2-diaminobenzene. This intermediate can be unstable and is often used immediately in the next step.

Step 5: Cyclization to 5-Octyl-1H-benzimidazole

Rationale: The Phillips condensation reaction is a classic method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid, in this case, formic acid, which provides the C2 carbon of the imidazole ring.[2]

Materials:

-

4-Octyl-1,2-diaminobenzene

-

Formic acid (90%)

-

Sodium hydroxide solution (10%)

Procedure:

-

In a round-bottom flask, add 4-octyl-1,2-diaminobenzene and an excess of 90% formic acid.

-

Heat the mixture at 100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-